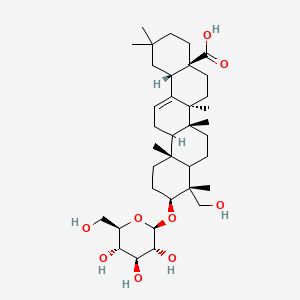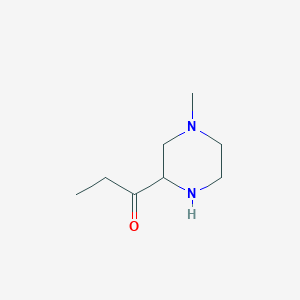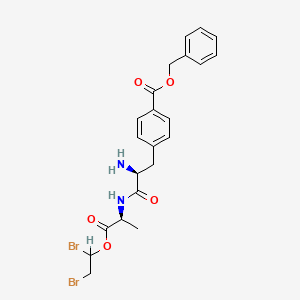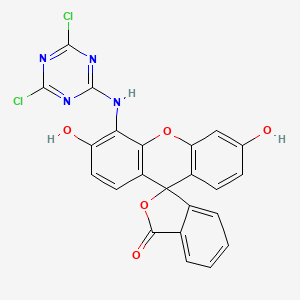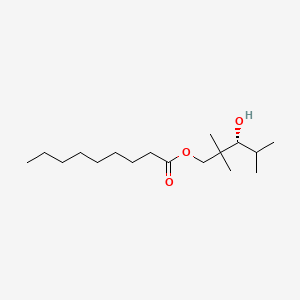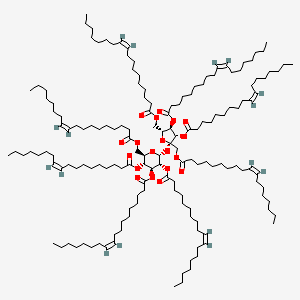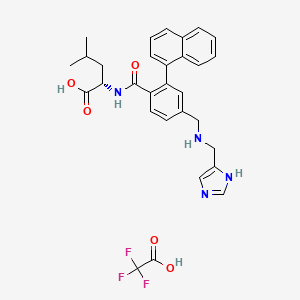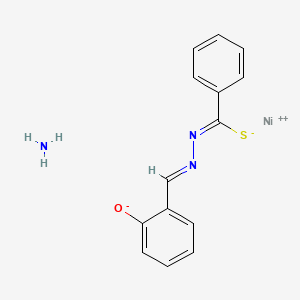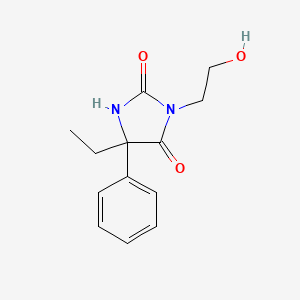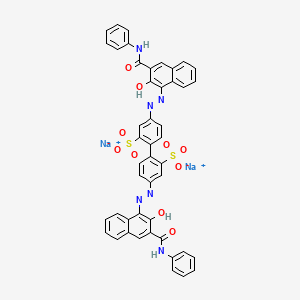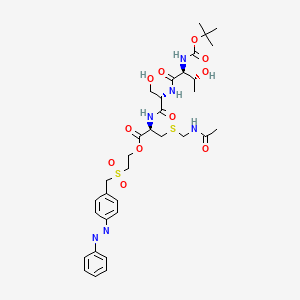
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound that features a combination of azo, sulphonyl, and peptide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate typically involves multiple steps:
Formation of the Azo Compound: The azo compound is synthesized by diazotization of aniline followed by coupling with another aromatic compound.
Sulphonylation: The azo compound is then sulphonylated using sulfonyl chloride under basic conditions.
Peptide Coupling: The sulphonylated azo compound is coupled with a protected peptide sequence using standard peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the sulphonylation and azo coupling steps.
化学反応の分析
Types of Reactions
Oxidation: The azo group can undergo oxidation to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Sulphonyl-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.
Biology
In biological research, the peptide component of the compound can be used to study protein interactions and enzyme activities. The azo group can also be used as a chromophore for spectroscopic studies.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The peptide sequence can be designed to target specific biological pathways, while the azo and sulphonyl groups can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound can be used in the development of advanced materials such as polymers and dyes. The azo group provides color properties, while the peptide sequence can impart specific binding affinities.
作用機序
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate depends on its application. In biological systems, the peptide sequence can interact with specific proteins or enzymes, modulating their activity. The azo group can participate in redox reactions, affecting cellular processes. The sulphonyl group can enhance the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-alaninate
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-glycinate
Uniqueness
The uniqueness of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate lies in its specific combination of functional groups. The presence of the cysteine residue allows for the formation of disulfide bonds, which can be crucial for the compound’s biological activity. The azo group provides unique spectroscopic properties, and the sulphonyl group enhances solubility and stability.
特性
CAS番号 |
76408-60-1 |
|---|---|
分子式 |
C33H46N6O11S2 |
分子量 |
766.9 g/mol |
IUPAC名 |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O11S2/c1-21(41)28(37-32(46)50-33(3,4)5)30(44)35-26(17-40)29(43)36-27(18-51-20-34-22(2)42)31(45)49-15-16-52(47,48)19-23-11-13-25(14-12-23)39-38-24-9-7-6-8-10-24/h6-14,21,26-28,40-41H,15-20H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,46)/t21-,26+,27+,28+/m1/s1 |
InChIキー |
NLLCZLHRHHXWPP-VKKANWSESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




